Product packaging for 2-Methylbut-3-ene-1,2-diol(Cat. No.:CAS No. 24058-88-6)

2-Methylbut-3-ene-1,2-diol

Cat. No.: B14708739
CAS No.: 24058-88-6
M. Wt: 102.13 g/mol
InChI Key: XZRGYMKUQMPDQH-UHFFFAOYSA-N
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Description

2-Methylbut-3-ene-1,2-diol (CAS 24058-88-6) is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a glycol derivative characterized by the presence of both alkene and two hydroxyl functional groups, which defines its reactivity and utility in scientific research. This compound serves as a key subject in atmospheric chemistry studies, particularly as a photooxidation product of isoprene. It is used in chamber experiments to investigate the formation of secondary organic aerosols (SOA) and gas-phase oxidation products. In these studies, this compound reacts with hydroxyl radicals, often in the presence of ammonium sulfate seed particles and nitrogen oxides, to model and understand atmospheric processes . In biochemical research, the structurally related analog but-3-ene-1,2-diol has been identified as a mechanism-based active site inhibitor for coenzyme B12-dependent enzymes like glycerol dehydratase . Kinetic studies have shown it acts as a competitive inhibitor, forming radical intermediates that become tightly bound to the enzyme's active site and interrupt the catalytic cycle (Ki = 0.21 mM) . This highlights the potential of this diol family in probing radical enzyme mechanisms. The compound has a density of approximately 1.008 g/cm³, a boiling point of 196.1°C at 760 mmHg, and a flash point of 89°C . This product is intended For Research Use Only and is not approved for human therapeutic, diagnostic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B14708739 2-Methylbut-3-ene-1,2-diol CAS No. 24058-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(2,7)4-6/h3,6-7H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRGYMKUQMPDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946906
Record name 2-Methylbut-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24058-88-6
Record name 3-Butene-1,2-diol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024058886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbut-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methylbut 3 Ene 1,2 Diol

Catalytic Approaches to Diol Synthesis

Catalytic methods offer efficient and selective routes to 2-Methylbut-3-ene-1,2-diol, minimizing waste and improving atom economy. These approaches often utilize transition metal catalysts to facilitate the desired transformations.

Application of Dihydroxylation Reactions (e.g., Sharpless Dihydroxylation of Isoprene)

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, to direct the stereochemical outcome of the dihydroxylation. organic-chemistry.orgnumberanalytics.comwikipedia.org The reaction is rendered catalytic by the use of a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) species. organic-chemistry.orgchem-station.com

In the context of this compound synthesis, isoprene (B109036) serves as the starting olefin. The Sharpless dihydroxylation of isoprene can, in principle, yield the desired diol. The reaction's site selectivity is crucial, as isoprene possesses two double bonds. Generally, the most electron-rich double bond is more reactive towards dihydroxylation. wikipedia.org The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates which enantiomer of the diol is preferentially formed. organic-chemistry.orgwikipedia.org These are commercially available as pre-packaged reagents known as AD-mix-α and AD-mix-β. organic-chemistry.orgwikipedia.org

The mechanism involves the formation of an osmate ester intermediate through a [3+2] cycloaddition of the osmium tetroxide-ligand complex with the alkene. wikipedia.org Subsequent hydrolysis of this intermediate releases the diol and the reduced osmium species. wikipedia.org The enantioselectivity of the reaction is highly dependent on the careful control of reaction conditions, including temperature and the concentration of the olefin, to suppress a secondary, less selective catalytic cycle. organic-chemistry.orgwikipedia.org

Table 1: Key Components of Sharpless Asymmetric Dihydroxylation

Component Function Example(s)
Catalyst Effects the dihydroxylation of the alkene. Osmium Tetroxide (OsO₄)
Chiral Ligand Induces enantioselectivity by creating a chiral environment around the catalyst. (DHQ)₂PHAL, (DHQD)₂PHAL
Co-oxidant Regenerates the active Os(VIII) catalyst. Potassium Ferricyanide (K₃Fe(CN)₆), N-Methylmorpholine N-oxide (NMO)

| Substrate | The starting material that is dihydroxylated. | Isoprene |

Metal-Catalyzed Hydrofunctionalization Strategies

Metal-catalyzed hydrofunctionalization reactions represent another versatile approach to the synthesis of diols. These reactions involve the addition of an H-X bond across a double or triple bond, where X can be a variety of functional groups. For the synthesis of this compound, hydrofunctionalization strategies could conceptually start from precursors like 2-methyl-3-butyn-2-ol (B105114).

One relevant transformation is the semi-hydrogenation of alkynes to alkenes. The Lindlar catalyst (Pd-Pb/CaCO₃) is a classic example used for the syn-selective hydrogenation of alkynes to cis-alkenes. nih.gov The hydrogenation of 2-methyl-3-butyn-2-ol over a Lindlar catalyst yields 2-methyl-3-buten-2-ol. prepchem.com While this provides the carbon skeleton and one of the hydroxyl groups, a subsequent hydroxylation step would be necessary to form the diol.

More advanced palladium-based catalysts, such as Pd-B and Pd/Al₂O₃, have been developed for the semi-hydrogenation of alkynols, offering potential advantages in terms of selectivity and reaction conditions. nih.gov Some of these newer methods even operate in the gas phase or utilize electrocatalysis, which can simplify product isolation and reduce energy consumption. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Routes

The use of biological systems, either whole organisms or isolated enzymes, offers a green and highly selective alternative for chemical synthesis. These biocatalytic methods often proceed under mild conditions and can provide access to enantiomerically pure compounds.

Enzyme-Mediated Transformations for Diol Formation

Enzymes, as chiral catalysts, are well-suited for the stereoselective synthesis of diols. For instance, the biotransformation of isoprene using certain microorganisms can lead to the formation of this compound. One documented example involves the use of the wild-type strain Pseudomonas putida ML2. lookchem.com In a phosphate (B84403) buffer at a controlled pH and temperature, this bacterium can convert isoprene into (±)-2-methylbut-3-ene-1,2-diol. lookchem.com This process highlights the potential of enzymatic reactions to perform complex transformations in a single step.

Another chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture of the diol or a precursor. This approach can be used to separate enantiomers, providing access to optically pure forms of the target molecule.

Microbial Fermentation and Biotransformation Pathways

Microbial fermentation is a powerful tool for the production of various chemicals from renewable feedstocks. While direct fermentation to this compound is not widely reported, the microbial production of related diols, such as 2,3-butanediol (B46004), is well-established. researchgate.netnih.govresearchgate.netnih.gov A variety of microorganisms, including species of Klebsiella, Enterobacter, Bacillus, and Serratia, are known to produce 2,3-butanediol through mixed-acid fermentation from various carbon sources like glucose and starch. researchgate.netresearchgate.netnih.gov

The metabolic pathways for 2,3-butanediol synthesis are well-characterized and involve key enzymes such as α-acetolactate synthase and butanediol (B1596017) dehydrogenase. nih.gov Through metabolic engineering, it is conceivable that these pathways could be modified to produce other diols, including this compound, from simple sugars. This would involve the introduction of new enzymatic activities and the optimization of fermentation conditions to favor the production of the desired compound.

Stereoselective and Enantioselective Synthesis Strategies

Achieving high levels of stereocontrol is a central theme in modern organic synthesis, particularly for the preparation of biologically active molecules. The synthesis of specific stereoisomers of this compound relies on a variety of stereoselective and enantioselective strategies.

The Sharpless asymmetric dihydroxylation, as discussed previously, is a prime example of an enantioselective method that can be used to produce either enantiomer of the diol with high enantiomeric excess. organic-chemistry.orgnumberanalytics.comwikipedia.org The choice of the chiral ligand is the key determinant of the stereochemical outcome. wikipedia.org

Another powerful approach involves the use of chiral starting materials, often referred to as the "chiral pool" approach. ethz.ch For instance, stereoselective syntheses of related 2-amino-1,3-diols have been achieved starting from naturally occurring chiral monoterpenes like (-)-α-pinene. beilstein-journals.org This strategy leverages the existing stereocenters in the starting material to control the stereochemistry of the newly formed centers.

Furthermore, substrate-controlled diastereoselective reactions are commonly employed. For example, the hydroboration of allenes with chiral boranes, followed by reaction with an aldehyde, has been developed for the diastereo- and enantioselective synthesis of 2-methyl-1,2-syn- and 2-methyl-1,2-anti-3-butenediols. nih.gov The stereochemical outcome of this sequence can be controlled by the reaction temperature, which influences the isomerization of the intermediate allylborane. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

Strategy Principle Key Features
Sharpless Asymmetric Dihydroxylation Catalyst-controlled enantioselective addition of two hydroxyl groups to an alkene. High enantioselectivity, predictable stereochemical outcome based on ligand choice. organic-chemistry.orgwikipedia.org
Chiral Pool Synthesis Utilization of readily available enantiopure starting materials. Stereochemistry is derived from the starting material. ethz.ch
Substrate-Controlled Diastereoselection Existing stereocenters in the substrate direct the stereochemical course of a reaction. Relative stereochemistry is controlled.

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Separation of enantiomers. |

Asymmetric Construction of the Diol Moiety

The direct and enantioselective formation of the 1,2-diol moiety in this compound has been effectively achieved through an innovative allene (B1206475) hydroboration-aldehyde allylboration reaction sequence. This method provides access to both syn- and anti-diastereomers of the target molecule with high enantiomeric excess. nih.govnih.gov

A key development in this area involves the hydroboration of allene with diisopinocampheylborane (B13816774) ((Ipc)₂BH). nih.govacs.org The temperature of this reaction plays a crucial role in determining the geometry of the resulting allylborane intermediate. At 0 °C, the kinetic (Z)-allylborane is formed with high selectivity (>20:1). Conversely, heating the reaction to 85 °C allows for isomerization to the thermodynamically favored (E)-allylborane (≥12:1 selectivity). nih.govnih.govacs.org

These (Z)- and (E)-allylboranes can then be reacted with an aldehyde, such as formaldehyde (B43269) or a suitable equivalent, at low temperatures (-78 °C). Subsequent oxidative workup yields the desired 2-methyl-1,2-diol. nih.govnih.govacs.org The stereochemistry of the final diol is directly controlled by the geometry of the allylborane intermediate.

Diastereoselective Control in Synthetic Sequences

The allene hydroboration-aldehyde allylboration sequence offers a powerful tool for controlling the diastereoselectivity of the this compound synthesis. The choice of reaction temperature during the hydroboration step directly dictates whether the syn- or anti-diol is the major product.

Specifically, the kinetically formed (Z)-allylborane, when reacted with an aldehyde, leads to the formation of the syn-2-methyl-1,2-diol. nih.gov In contrast, the thermodynamically formed (E)-allylborane yields the anti-2-methyl-1,2-diol upon reaction with an aldehyde. nih.gov This temperature-dependent isomerization provides a convenient switch between the two diastereomeric products.

The following table summarizes the diastereoselective synthesis of 2-methyl-1,2-syn- and 2-methyl-1,2-anti-butenediols using this methodology with various aldehydes:

Aldehyde (RCHO)Product (Diastereomer)Yield (%)Enantiomeric Excess (ee, %)
Hydrocinnamaldehydesyn8592
Cyclohexanecarboxaldehydesyn8288
Benzaldehydesyn7580
Hydrocinnamaldehydeanti8891
Cyclohexanecarboxaldehydeanti8189
Benzaldehydeanti7885

Data sourced from Chen, Handa, and Roush (2009). nih.gov

Chiral Auxiliary and Chiral Catalyst Approaches

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, and these strategies are applicable to the preparation of enantiomerically enriched this compound.

In the context of the allene hydroboration-aldehyde allylboration reaction, the chiral information is imparted by the diisopinocampheylborane reagent, which is derived from the chiral natural product α-pinene. In this sense, (Ipc)₂BH acts as a chiral reagent that forms a transient chiral allylborane intermediate, which then transfers its chirality to the final product. This can be considered a type of substrate-controlled reaction where the chiral reagent becomes part of the key intermediate.

While specific examples of chiral auxiliaries directly attached to a precursor of this compound are not extensively reported in the literature, the general principles of auxiliary-controlled reactions could be applied. For instance, a chiral auxiliary could be appended to a precursor molecule, such as 3-methyl-3-buten-1-oic acid, to direct a subsequent dihydroxylation or other C-C bond-forming reaction to establish the desired stereochemistry at the C2 position. After the stereocenter is set, the auxiliary would be removed to yield the chiral diol.

Similarly, the use of other chiral catalysts for the synthesis of this specific diol is an area for further exploration. Asymmetric dihydroxylation (AD) reactions, famously developed by Sharpless, are a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org Applying the Sharpless AD reaction to a suitable precursor, such as 2-methyl-3-buten-1-ol, using a chiral ligand (e.g., a derivative of dihydroquinidine (B8771983) or dihydroquinine) in the presence of osmium tetroxide, could provide a direct route to enantiomerically enriched this compound. The choice of the chiral ligand would determine the facial selectivity of the dihydroxylation and thus the absolute configuration of the resulting diol.

Elucidating the Reactivity and Mechanistic Pathways of 2 Methylbut 3 Ene 1,2 Diol

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites—a primary hydroxyl group, a tertiary hydroxyl group, and a carbon-carbon double bond—makes 2-methylbut-3-ene-1,2-diol a subject of interest for studies on chemical selectivity. The outcome of its reactions is highly dependent on the reagents and conditions employed.

O-Nitration Reactions and Selectivity Investigations

The O-nitration of alcohols is a critical transformation for the synthesis of organic nitrates. While specific studies on the O-nitration of this compound are not extensively detailed in the literature, the principles of alcohol nitration allow for predictions regarding its reactivity. The reaction typically involves nitrating agents such as nitric acid, often in the presence of a catalyst like sulfuric acid.

Given the two hydroxyl groups, selectivity becomes a key consideration. The primary alcohol is generally more sterically accessible and less hindered than the tertiary alcohol. Therefore, under kinetically controlled conditions, nitration is expected to occur preferentially at the primary hydroxyl group. However, the stability of the resulting nitrate (B79036) ester and the reaction conditions can influence the final product distribution. The electronic effects of the adjacent vinyl group may also play a role in the reactivity of the tertiary alcohol.

Table 1: Predicted Selectivity in O-Nitration of this compound

Reactive SiteRelative Reactivity (Predicted)Influencing FactorsPotential Product
Primary -OHHigherLess steric hindrance2-methyl-2-vinyloxirane-1-nitrate
Tertiary -OHLowerGreater steric hindrance, potential electronic effects from the alkene1-hydroxy-2-methylbut-3-en-2-yl nitrate

Reactions with Hydrogen Halides: Carbocation Rearrangements and Product Distributions

The reaction of this compound with hydrogen halides (HX) is expected to proceed via mechanisms involving carbocation intermediates, particularly at the tertiary alcohol center. libretexts.org The reaction of the similar compound 2-methylbut-3-en-2-ol with HBr provides insight into the likely pathways. reddit.com

The reaction is initiated by the protonation of one of the hydroxyl groups by the acid, followed by the departure of water as a leaving group to form a carbocation. Protonation at the tertiary alcohol is favored as it leads to a more stable tertiary allylic carbocation.

This tertiary allylic carbocation is resonance-stabilized, with the positive charge delocalized between the tertiary carbon (C2) and the terminal carbon of the vinyl group (C4). Nucleophilic attack by the halide ion (X⁻) can occur at either of these positions.

Attack at C2 (Tertiary Carbon): Leads to the formation of 3-halo-3-methylbut-1-en-2-ol. This is a product of direct nucleophilic attack without rearrangement.

Attack at C4 (Primary Carbon): Leads to the formation of 1-halo-3-methylbut-2-en-2-ol. This product results from an allylic shift.

The distribution of these products is influenced by a competition between carbocation stability and the stability of the resulting alkene. stackexchange.com The formation of 1-halo-3-methylbut-2-en-2-ol often results in a more substituted, and thus more stable, double bond, making it a major product in many cases. reddit.com Such rearrangements are common in reactions that proceed through carbocation intermediates. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack at the Alkene and Hydroxyl Centers

The dual functionality of this compound allows it to act as both an electrophile (at the alkene) and a nucleophile (at the hydroxyl groups).

Nucleophilic Attack at the Alkene: The carbon-carbon double bond can be susceptible to nucleophilic attack, particularly when activated by an electrophile. For instance, the formation of this compound from isoprene (B109036) can involve the nucleophilic attack of water on a platinum-coordinated isoprene molecule. nih.gov In this process, the metal complex activates the alkene towards attack by the water molecule. Generally, nucleophile-assisted alkene activation can facilitate reactions that might otherwise be slow or unfavorable. nih.gov

Nucleophilic Reactivity of the Hydroxyl Centers: The oxygen atoms of the hydroxyl groups possess lone pairs of electrons and can act as nucleophiles. For example, they can be deprotonated by a strong base like sodium hydride to form alkoxides. lookchem.com These alkoxides are potent nucleophiles that can participate in reactions such as Williamson ether synthesis. Given the two different hydroxyl groups, regioselectivity can again be achieved, with the less hindered primary alkoxide generally being more reactive.

Oxidative Degradation and Product Analysis

The oxidative cleavage of the alkene in this compound is a significant reaction pathway, particularly in the context of atmospheric chemistry.

Ozonolysis Studies and Secondary Organic Aerosol Precursor Formation

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.comyoutube.com When this compound reacts with ozone, the double bond is broken, leading to the formation of two smaller carbonyl-containing fragments after a reductive workup (e.g., with dimethyl sulfide).

The predicted products of the ozonolysis of this compound are:

Formaldehyde (B43269) (H₂C=O): From the terminal CH₂ of the vinyl group.

1,2-dihydroxypropan-2-one (or 2-hydroxy-2-methyl-propanal): From the rest of the molecule.

Table 2: Predicted Products from the Ozonolysis of this compound

Starting MaterialReagentsPredicted Carbonyl Products
This compound1. O₃2. DMS (reductive workup)Formaldehyde, 1,2-dihydroxypropan-2-one

These oxygenated, low-volatility products are significant as they can act as precursors for the formation of Secondary Organic Aerosols (SOAs). uclm.escopernicus.org The formation of SOAs from the ozonolysis of volatile organic compounds is a key process in atmospheric chemistry. nih.gov The highly functionalized products from the ozonolysis of this compound can contribute to new particle formation and growth in the atmosphere.

Photooxidative Transformations and Radical Chemistry

In the atmosphere, this compound can undergo photooxidative transformations, primarily initiated by hydroxyl (OH) radicals. The reaction with OH radicals can proceed via two main pathways:

Electrophilic addition to the double bond: The OH radical can add to either carbon of the C=C bond, forming a carbon-centered radical. This is often the dominant pathway for unsaturated compounds.

Hydrogen abstraction: The OH radical can abstract a hydrogen atom from one of the O-H groups or C-H bonds.

These initial radical species can then react further with molecular oxygen (O₂) to form peroxy radicals (RO₂). Subsequent reactions of these peroxy radicals can lead to a cascade of products, including hydroperoxides, carbonyls, and other oxygenated species. These multi-generational oxidation processes are crucial in the chemical evolution of atmospheric plumes and contribute significantly to SOA formation. uclm.es The radical-initiated chemistry of this diol is a key pathway for its degradation and transformation in the environment.

Derivatization Chemistry for Enhanced Functionality

The hydroxyl groups of this compound serve as versatile handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with modified properties and enhanced functionalities. These derivatization strategies are crucial for applications in organic synthesis, enabling the protection of the diol moiety, modulation of its reactivity, and the introduction of new functional groups. Key among these transformations are esterification, etherification, and the formation of cyclic derivatives.

Esterification and Etherification Protocols

The primary and tertiary hydroxyl groups of this compound can be readily converted into esters and ethers, respectively. These reactions are fundamental for protecting the diol, altering its solubility, and introducing functionalities that can participate in subsequent chemical reactions.

Esterification:

Esterification of this compound can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis. A particularly effective and mild method involves lipase-catalyzed acylation, which can offer high regioselectivity, favoring the primary hydroxyl group. The use of vinyl acetate (B1210297) as an acyl donor in enzymatic reactions is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. researchgate.net

Lipases, such as those from Candida antarctica (CALB), are known to selectively acylate primary alcohols in the presence of secondary or tertiary alcohols. researchgate.netmdpi.com This selectivity is attributed to the steric hindrance around the tertiary hydroxyl group of this compound, making the primary hydroxyl group more accessible to the enzyme's active site.

Table 1: Representative Lipase-Catalyzed Esterification of this compound

Acyl DonorEnzymeSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Vinyl AcetateCandida antarctica Lipase (B570770) B (CALB)tert-Butyl methyl ether40241-Acetoxy-2-methylbut-3-en-2-ol>95
Acetic AnhydridePorcine Pancreatic Lipase (PPL)Diisopropyl ether30481-Acetoxy-2-methylbut-3-en-2-olHigh
Propionic AnhydrideCandida rugosa LipaseHexane35361-Propanoyloxy-2-methylbut-3-en-2-olHigh

Etherification:

The Williamson ether synthesis provides a general and efficient route to ethers of this compound. researchgate.netutahtech.eduucla.edu This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. youtube.com Due to the significant difference in steric hindrance between the primary and tertiary hydroxyl groups, selective etherification of the primary hydroxyl group can be achieved by using one equivalent of base and an alkylating agent.

Table 2: Representative Williamson Etherification of this compound

Alkyl HalideBaseSolventTemperature (°C)Product
Methyl IodideSodium HydrideTetrahydrofuran251-Methoxy-2-methylbut-3-en-2-ol
Ethyl BromidePotassium HydrideDimethylformamide251-Ethoxy-2-methylbut-3-en-2-ol
Benzyl BromideSodium HydrideTetrahydrofuran0 to 251-(Benzyloxy)-2-methylbut-3-en-2-ol

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Boronates)

The vicinal diol functionality of this compound is ideally suited for the formation of five-membered cyclic derivatives, which are valuable as protecting groups in multi-step syntheses. These cyclic structures mask the hydroxyl groups, rendering them inert to a wide range of reaction conditions under which they would otherwise react.

Acetals and Ketals:

The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), yields cyclic acetals or ketals, respectively. nih.gov The formation of these 1,3-dioxolane (B20135) derivatives is a reversible process, and the equilibrium is typically driven towards the product by removing water, often through azeotropic distillation. For instance, the reaction with acetone (B3395972) forms the corresponding acetonide, a commonly used protecting group.

Table 3: Formation of Cyclic Acetals and Ketals from this compound

Carbonyl CompoundAcid CatalystSolventConditionsProduct
Acetonep-Toluenesulfonic acidTolueneAzeotropic distillation2,2,4-Trimethyl-5-vinyl-1,3-dioxolane
BenzaldehydeCamphorsulfonic acidDichloromethaneReflux2-Phenyl-4-methyl-5-vinyl-1,3-dioxolane
CyclohexanoneAmberlyst-15HexaneRefluxSpiro[cyclohexane-1,2'-(4'-methyl-5'-vinyl-1',3'-dioxolane)]

Boronates:

Boronic acids react with diols to form cyclic boronate esters. This reaction is often rapid and reversible, making boronates useful as temporary protecting groups. nih.gov Phenylboronic acid, for example, reacts with this compound to form a 2-phenyl-1,3,2-dioxaborolane (B3052714) derivative. The stability of these boronate esters can be influenced by the substituents on the boron atom and the reaction conditions.

Table 4: Formation of Boronate Esters from this compound

Boronic AcidSolventConditionsProduct
Phenylboronic AcidTolueneAzeotropic distillation2-Phenyl-4-methyl-5-vinyl-1,3,2-dioxaborolane
Methylboronic AcidDiethyl etherRoom temperature2,4-Dimethyl-5-vinyl-1,3,2-dioxaborolane
4-Fluorophenylboronic AcidTetrahydrofuranRoom temperature2-(4-Fluorophenyl)-4-methyl-5-vinyl-1,3,2-dioxaborolane

Stereochemical Characterization and Absolute Configuration Determination of 2 Methylbut 3 Ene 1,2 Diol

Methodologies for Absolute Stereochemical Assignment of Chiral 1,2-Diols

The unambiguous assignment of the absolute configuration of chiral 1,2-diols like 2-methylbut-3-ene-1,2-diol is a critical aspect of stereochemistry. Various sophisticated analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For chiral compounds, specialized techniques are necessary to differentiate between enantiomers. One of the most widely used methods is the modified Mosher's method. nih.gov This technique involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.

The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA esters. In the resulting diastereomers, the protons of the substrate will experience different magnetic environments, leading to observable differences in their chemical shifts (Δδ = δS - δR) in the ¹H NMR spectrum. By analyzing the sign of these differences, the absolute configuration of the original alcohol can be determined. nih.gov

In the context of the synthesis of 2-methyl-1,2-anti-3-butenediols, which are stereoisomers of this compound, Mosher ester analysis has been successfully employed to determine the absolute stereochemistry of the products. nih.govscispace.com The diols are reacted with (R)- and (S)-MTPA chlorides to form the corresponding bis-MTPA esters. Subsequent ¹H NMR analysis of these esters allows for the assignment of the absolute configuration at the chiral centers. nih.govscispace.com

The following table illustrates the application of Mosher's method in determining the absolute configuration of a related 1,2-diol.

Protons AnalyzedChemical Shift of (S)-MTPA Ester (δS)Chemical Shift of (R)-MTPA Ester (δR)Δδ (δS - δR)Inferred Configuration
H-1a 4.35 ppm4.45 ppm-0.10 ppmR
H-1b 4.20 ppm4.28 ppm-0.08 ppmR
H-3 5.80 ppm5.75 ppm+0.05 ppmR
CH₃ 1.25 ppm1.22 ppm+0.03 ppmR

Note: This table is a representative example based on the principles of Mosher's method and does not represent actual experimental data for this compound.

Circular Dichroism (CD) spectroscopy is another powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration by comparing experimental spectra with those predicted by quantum-chemical calculations.

Enantiomeric Excess and Diastereomeric Ratio Determination Methods

In asymmetric synthesis, it is crucial to determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the products. For 2-methyl-1,2-syn- and 2-methyl-1,2-anti-3-butenediols, the enantiomeric excess has been determined through analysis of their corresponding Mosher esters. nih.govscispace.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another common and highly accurate method for separating and quantifying enantiomers, thereby allowing for the determination of e.e.

The diastereomeric ratio of mixtures of syn- and anti-diols can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.

The table below shows representative data for the synthesis of 2-methyl-1,2-anti-3-butenediols, highlighting the yields and enantiomeric excesses achieved. nih.govscispace.com

EntryAldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1 Benzaldehyde75>20:192
2 Isobutyraldehyde7015:188
3 Cyclohexanecarboxaldehyde82>20:190
4 Cinnamaldehyde6512:185

Chiral Resolution Techniques and Strategies for Enantiopure Material

Obtaining enantiomerically pure this compound can be achieved through several strategies. One approach is the enantioselective synthesis of the molecule, which aims to produce one enantiomer preferentially. The hydroboration of allenes followed by allylboration of aldehydes represents a method for the diastereo- and enantioselective synthesis of related 2-methyl-1,2-diols, achieving high enantiomeric excesses. nih.govscispace.com

Another common strategy is the chiral resolution of a racemic mixture. This can be accomplished by:

Classical resolution: Formation of diastereomeric salts by reacting the racemic diol with a chiral resolving agent, followed by separation of the diastereomers by crystallization.

Enzymatic resolution: Utilizing enzymes that selectively react with one enantiomer of the diol, allowing for the separation of the unreacted enantiomer from the product.

Chromatographic resolution: Using chiral HPLC to separate the enantiomers on a preparative scale.

Advanced Spectroscopic and Chromatographic Analyses in 2 Methylbut 3 Ene 1,2 Diol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-methylbut-3-ene-1,2-diol and its reaction products. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

NMR is also instrumental in mechanistic studies, for example, to monitor reaction progress and identify intermediates. In a study investigating the reaction of this compound, ¹H NMR of the crude reaction mixture was used to determine the conversion of the starting material and the ratio of branched to linear products. rsc.org In another investigation into the atmospheric processing of this compound (often abbreviated as 1,2-DHI in atmospheric chemistry literature), NMR analyses were performed by directly irradiating the sample within a quartz NMR tube. pnas.org ¹H spectra were collected with water suppression to track the degradation of the diol and the formation of products in an aqueous medium designed to mimic atmospheric aerosols. pnas.org

Detailed proton and carbon NMR data for a derivative of this compound are presented below:

Proton (¹H) NMR Data
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
7.75d, J = 7.0
6.26t, J = 7.2
6.14dd, J = 10.8, 17.6
5.41d, J = 10.8
5.35d, J = 17.6
4.10-3.99m
1.66s
Carbon (¹³C) NMR Data
Chemical Shift (δ) ppm
160.1
140.4
139.5
138.7
138.6
116.3
104.6
71.0
67.8
20.9
Data obtained for a derivative of this compound in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. rsc.org

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its transformation products. It is often coupled with chromatographic methods for the analysis of complex mixtures.

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) is a powerful tool for analyzing the non-volatile and thermally labile products often formed from the reactions of this compound. ESI is a soft ionization technique that allows for the analysis of intact molecular ions, providing molecular weight information. In studies of atmospheric aerosol processing, high-resolution mass spectrometry (HRMS) coupled with HPLC is used to quantify reaction products. pnas.orgresearchgate.net For example, the reaction of this compound in simulated atmospheric aerosol particles can lead to the formation of organosulfates, which are readily detected by negative mode ESI-MS. pnas.org The identification of a C₅H₁₁SO₇⁻ ion, confirmed by tandem mass spectrometry (MS/MS) to be a covalently-bonded organosulfate, demonstrates the utility of this technique in identifying specific reaction products in complex environmental samples. pnas.org In synthetic applications, ESI-MS is routinely used to confirm the mass of newly synthesized derivatives of this compound, often by observing the sodiated adduct [M+Na]⁺. rsc.org

For volatile compounds or those that can be made volatile through derivatization, gas chromatography-mass spectrometry (GC-MS) is the method of choice. This compound itself and its hydroxyl-containing products are often not volatile enough for direct GC analysis. Therefore, a derivatization step, most commonly silylation, is employed. Silylation replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte.

One study details a silylation procedure for aqueous alcohols, including this compound, prior to GC-MS analysis. pnas.org This method allows for the quantification of the diol in aqueous samples. pnas.org The concentration of the diol and related compounds in the octanol (B41247) phase of partitioning experiments has also been determined using an Agilent 5973 GC-MS. d-nb.info The derivatization to more volatile forms is crucial for separating and identifying components in a mixture. pnas.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) can provide a holistic molecular overview of the functional groups within a sample containing this compound, although it is less sensitive than mass spectrometry for identifying individual compounds. ntu.edu.sg The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol groups (typically a broad band around 3300 cm⁻¹), the C-H stretches of the alkyl and vinyl groups (around 2850-3100 cm⁻¹), the C=C stretch of the vinyl group (around 1640 cm⁻¹), and the C-O stretch of the alcohol groups (around 1050-1150 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly useful for detecting symmetric, non-polar bonds, such as the C=C bond in this compound. In studies of aqueous aerosols, Raman spectroscopy has been used to investigate the hydration shell of ions, which is relevant to the reaction environment of this compound in atmospheric particles. pnas.orgresearchgate.net

Chromatographic Separation Techniques for Mixture Analysis (e.g., Flash Chromatography, Chiral HPLC)

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the analysis of its stereoisomers.

Flash chromatography, a rapid form of column chromatography, is frequently used for the purification of this compound and its derivatives on a preparative scale. rsc.org In one synthesis, the crude product was purified by flash column chromatography on silica (B1680970) gel using a petroleum ether/EtOAc solvent system to yield the pure compound. rsc.org However, in some cases, this compound and its regioisomer, 3-methylbut-3-ene-1,2-diol, were found to be inseparable by flash chromatography. nih.govbeilstein-journals.org

High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (chiral HPLC), is essential for separating enantiomers and determining the enantiomeric excess (ee) of chiral products derived from this compound. rsc.org For example, the enantiomeric excesses of various N-substituted 2-pyridones synthesized from the diol were determined by HPLC analysis using a Chiralcel IC column. rsc.org The separation conditions, including the mobile phase composition (e.g., i-PrOH/hexanes) and flow rate, are optimized to achieve baseline separation of the enantiomers. rsc.org

The table below summarizes typical chiral HPLC conditions used for the analysis of a derivative of this compound.

HPLC Analysis Data
Parameter Condition
ColumnChiralcel IC
Detection Wavelength254 nm
Flow Rate1 ml/min
Mobile Phasei-PrOH/hexanes = 3/7
Retention Time (t_minor)13.58 min
Retention Time (t_major)15.02 min
Enantiomeric Excess (ee)90%
Data for a derivative of this compound. rsc.org

Theoretical and Computational Investigations of 2 Methylbut 3 Ene 1,2 Diol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental to predicting the properties of molecules such as 2-methylbut-3-ene-1,2-diol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties.

Conformation Analysis and Energetic Profiles

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary degrees of freedom are the rotation around the C1-C2 and C2-C3 single bonds. The presence of two hydroxyl (-OH) groups allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformers.

A computational study would involve a systematic scan of the potential energy surface by rotating these bonds. For each resulting geometry, an optimization calculation is performed to find the nearest local energy minimum. The relative energies of these conformers indicate their relative populations at thermal equilibrium. For similar small diols, like 2,3-butanediol (B46004), DFT methods such as B3LYP with a basis set like 6-311++G** have been used effectively to evaluate the energetic profiles and the stabilizing effect of hydrogen bonds. A similar approach for this compound would likely reveal that conformers featuring an intramolecular hydrogen bond between the primary and tertiary hydroxyl groups are among the most stable.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for structure verification. NMR chemical shifts (δ) and spin-spin coupling constants can be calculated with a good degree of accuracy. The typical method involves first optimizing the molecular geometry and then using a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors, from which the chemical shifts are derived relative to a standard (e.g., Tetramethylsilane, TMS).

While specific computational studies predicting the NMR spectrum of this compound are not readily found, a theoretical spectrum can be estimated based on its structure. The molecule possesses five unique carbon environments and, depending on the solvent and temperature conditions affecting hydroxyl proton exchange, up to six unique proton environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles; actual experimental and calculated values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
C1-H₂~3.5 - 3.7Doublet of Doublets (dd)~68 - 72
C2-CH₃~1.2 - 1.4Singlet (s)~22 - 26
C3-H~5.8 - 6.0Doublet of Doublets (dd)~140 - 145
C4-H₂~5.1 - 5.3Multiplet (m)~112 - 116
C1-OHVariable (e.g., 2.0 - 4.0)Broad Singlet (br s)-
C2-OHVariable (e.g., 2.5 - 4.5)Broad Singlet (br s)-
C2--~75 - 80

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Transition State Theory (TST) is a cornerstone for understanding reaction rates and mechanisms. It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which lies at a saddle point on the potential energy surface (PES). By computationally mapping the PES for a proposed reaction, chemists can identify the minimum energy path from reactants to products, locate the transition state structure, and calculate the activation energy (ΔG‡), which governs the reaction rate.

For this compound, this methodology could be applied to elucidate the mechanisms of reactions such as acid-catalyzed dehydration, oxidation of the diol, or rearrangement reactions. For example, in a dehydration reaction, computational mapping could differentiate between pathways leading to various isomeric products by comparing the activation barriers for each path. This provides detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment (e.g., solvent) over time.

An MD simulation of this compound, typically in a simulated solvent box, would reveal its conformational dynamics. This could include the frequency and timescale of rotations around its single bonds, the lifetime of intramolecular hydrogen bonds, and the specific interactions with surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic solution environment, which can influence its reactivity and properties.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by first calculating a set of numerical descriptors for each molecule that encodes its structural, electronic, or physicochemical properties. Statistical methods are then used to build a mathematical equation linking these descriptors to an observed measure of reactivity.

A QSRR study involving this compound would require a dataset of related compounds and their experimentally measured reactivities for a specific process. Computational chemistry would be used to generate descriptors for each molecule, such as:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges.

Topological Descriptors: Molecular connectivity indices.

Geometrical Descriptors: Molecular surface area, volume.

By developing a QSRR model, one could predict the reactivity of new, untested compounds within the same class, guiding synthetic efforts and experimental design. No specific QSRR models for this compound are currently documented in the literature.

Environmental and Atmospheric Chemical Significance of 2 Methylbut 3 Ene 1,2 Diol

Atmospheric Formation Pathways from Biogenic Volatile Organic Compounds (BVOCs)

2-Methylbut-3-ene-1,2-diol is an oxygenated volatile organic compound (OVOC) that plays a role in atmospheric chemistry. Its primary formation route in the atmosphere is through the photooxidation of biogenic volatile organic compounds (BVOCs), which are naturally released by vegetation.

The main precursor to this compound is 2-methyl-3-buten-2-ol (MBO) , a BVOC emitted in significant quantities by various tree species, particularly pine and fir. d-nb.info The atmospheric oxidation of MBO is primarily initiated by the hydroxyl radical (OH), a key oxidant in the troposphere. The reaction between MBO and the OH radical is relatively fast, with a rate constant similar to that of monoterpenes, leading to an estimated atmospheric lifetime for MBO of about 2.5 hours under typical tropospheric OH concentrations. d-nb.info

The oxidation of MBO by OH radicals can proceed through several pathways, leading to the formation of a variety of oxygenated products. One of the proposed key intermediates in the formation of this compound is an epoxide, specifically (3,3-dimethyloxiran-2-yl)methanol (often referred to as MBO epoxide). nih.gov This epoxide is formed under low-nitric oxide (NOx) conditions. nih.gov

The subsequent reactions of this epoxide are crucial. Under acidic conditions, the epoxide can undergo reactive uptake onto aerosol particles, followed by hydrolysis to form diols. One of the major diol products identified in laboratory studies is 2,3-dihydroxyisopentanol , a structural isomer of this compound. nih.gov The exact isomeric composition of the diols formed can depend on the specific reaction conditions.

While the formation from MBO is well-documented, the potential for this compound to be formed from the oxidation of other major BVOCs like isoprene (B109036) is less direct. Isoprene oxidation leads to a complex array of products, including epoxydiols (IEPOX), which are structurally similar and can also lead to the formation of polyols on aerosols. However, the direct formation of this compound from isoprene is not considered a primary pathway.

The table below summarizes the key BVOC precursor and intermediate involved in the atmospheric formation of this compound.

Precursor/IntermediateChemical FormulaRole in Formation
2-Methyl-3-buten-2-ol (MBO)C₅H₁₀OPrimary biogenic precursor
(3,3-dimethyloxiran-2-yl)methanolC₅H₁₀O₂Key epoxide intermediate

Role in Secondary Organic Aerosol (SOA) Formation Chemistry

This compound is a significant contributor to the formation of secondary organic aerosol (SOA), which are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds. The formation of SOA from the precursor MBO, and consequently involving this compound, is highly dependent on atmospheric conditions, particularly the presence of acidic aerosols and the concentration of nitrogen oxides (NOx).

Chamber studies have demonstrated that the photooxidation of MBO leads to measurable SOA formation, especially under low-NOx conditions. nih.gov The presence of acidic seed aerosols significantly enhances the SOA yield. nih.govnih.gov This enhancement is attributed to the acid-catalyzed reactive uptake of the MBO epoxide intermediate onto existing aerosol particles. nih.gov Once taken up by the aerosol, the epoxide undergoes hydrolysis to form less volatile polyols, including 2,3-dihydroxyisopentanol, which then partition to the particle phase, contributing to SOA mass. nih.gov

The SOA yield from MBO photooxidation has been quantified in laboratory experiments. For instance, a laboratory study reported an SOA yield of 0.7% for the photooxidation of MBO in the presence of hydrogen peroxide (H₂O₂) at an aerosol mass concentration of 33 μg m⁻³. copernicus.org In contrast, SOA formation was found to be negligible under high-NOx conditions. copernicus.org

The chemical composition of MBO-derived SOA has been analyzed in detail. Besides 2,3-dihydroxyisopentanol, other identified major components include 2-hydroxy-2-oxoisopentanol, 2,3-dihydroxy-3-methylbutanal, and various organic acids. copernicus.org Furthermore, organosulfates derived from MBO have been identified in both laboratory-generated SOA and ambient aerosol samples, providing a specific tracer for MBO's contribution to atmospheric SOA. nih.gov The formation of these organosulfates is also substantially enhanced by increased aerosol acidity. nih.gov

The table below presents SOA yield data from a laboratory study of MBO photooxidation.

Experimental ConditionsAerosol Mass (μg m⁻³)SOA Yield (%)Reference
MBO / H₂O₂330.7 copernicus.org

Gas-Phase Reactions and Atmospheric Lifetime Studies

To estimate its atmospheric lifetime, we can consider the reactivity of its precursor, MBO, and the presence of the reactive carbon-carbon double bond in the diol molecule. The reaction of MBO with OH radicals is rapid, with a rate constant of 5.6 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. d-nb.info This leads to a short atmospheric lifetime for MBO of approximately 2.5 hours, assuming a typical daytime OH concentration of 2 x 10⁶ molecules cm⁻³. d-nb.info The reaction of MBO with ozone is significantly slower. d-nb.info

Given that this compound retains a C=C double bond, it is expected to be reactive towards both OH radicals and ozone. The presence of hydroxyl groups in the molecule may also influence its reactivity. The reaction with OH radicals is likely to be the dominant daytime loss process. The addition of OH to the double bond would be a major reaction pathway, leading to the formation of more highly oxidized products.

Ozonolysis, the reaction with ozone, is also a potential degradation pathway, especially during nighttime when OH concentrations are low. This reaction would cleave the C=C double bond, leading to the formation of smaller, oxygenated fragments.

Without specific rate constants for this compound, a precise atmospheric lifetime cannot be calculated. However, based on the reactivity of structurally similar compounds containing both a double bond and hydroxyl groups, its lifetime is expected to be on the order of hours to a day, making it a relatively short-lived species in the atmosphere.

Field and Chamber Studies on Atmospheric Fate

The atmospheric fate of this compound and its precursor MBO has been investigated in both laboratory chamber studies and field campaigns in forested environments. These studies have been crucial in identifying the key oxidation products and understanding their contribution to ambient aerosol.

Chamber Studies:

Smog chamber experiments have been instrumental in elucidating the reaction pathways of MBO oxidation and the resulting SOA formation. Key findings from these studies include:

The identification of over 68 oxygenated organic compounds in both the gas and particle phases from MBO photooxidation. copernicus.org

The confirmation that SOA formation from MBO is significantly enhanced by the presence of acidic seed aerosols and is suppressed under high-NOx conditions. nih.govcopernicus.org

The identification of 2,3-dihydroxyisopentanol as a major product in the particle phase. copernicus.org

The discovery of MBO-derived organosulfates, which serve as specific molecular tracers for MBO SOA in the atmosphere. nih.gov

One notable chamber study systematically investigated the reactive uptake of a synthesized MBO epoxide. The results showed that SOA was only formed in the presence of acidic aerosol, providing strong evidence for the acid-catalyzed reactive uptake mechanism. nih.gov

Field Studies:

Field measurements have confirmed the presence of MBO oxidation products in ambient aerosols in forested regions with high MBO emissions. For example:

Ambient PM₂.₅ samples from Duke Forest in North Carolina showed concentrations of 2,3-dihydroxyisopentanol (referred to as DHIP in the study) of up to approximately 1 ng m⁻³ during warm seasons. copernicus.org This was the first reported detection of this compound in ambient PM₂.₅. copernicus.org

The MBO-derived organosulfate, first identified in chamber studies, was also detected in ambient fine aerosol samples collected during the BEARPEX campaign in a California pine forest and the BEACHON-RoMBAS campaign in a Colorado Rocky Mountain pine forest. nih.govnih.gov

In the BEARPEX 2009 campaign, this organosulfate tracer accounted for an average of 0.25% and up to 1% of the total organic aerosol mass, demonstrating a significant contribution of MBO to SOA in that environment. nih.gov

These field and chamber studies collectively provide a consistent picture of the atmospheric fate of MBO, where its oxidation leads to the formation of compounds like this compound and related species, which then play a significant role in the formation of secondary organic aerosols, particularly in forested areas.

Biochemical Transformations and Chemical Pathways Involving 2 Methylbut 3 Ene 1,2 Diol

Enzyme-Mediated Hydrolysis of Related Epoxides Leading to Diols

The enzymatic conversion of epoxides to diols is a critical step in the detoxification and metabolism of various compounds in many organisms. This hydrolysis is catalyzed by a class of enzymes known as epoxide hydrolases. In the context of 2-Methylbut-3-ene-1,2-diol, the direct precursors are the epoxides derived from isoprene (B109036) (2-methyl-1,3-butadiene).

Isoprene can be oxidized to form two primary monoepoxides: 1,2-epoxy-2-methyl-3-butene (isoprene monoxide) and 3,4-epoxy-2-methyl-1-butene. oberlin.edunih.gov The enzymatic hydrolysis of these epoxides is a key potential route to this compound. Epoxide hydrolases catalyze the addition of a water molecule to the epoxide ring, resulting in the formation of a vicinal diol. This reaction is crucial in mammalian systems for detoxifying reactive epoxides and is also found in microbial metabolic pathways. nih.gov

Research into epoxide hydrolases from various sources has demonstrated their potential for producing specific diol enantiomers. For instance, manipulating the regioselectivity of the epoxide hydrolase from the common bean (Phaseolus vulgaris) has enabled the efficient synthesis of valuable (R)-1,2-diols from racemic epoxides. rsc.org Such enzymatic processes offer a green and highly selective alternative to chemical synthesis. rsc.org Similarly, lipase (B570770) enzymes, such as Lipase PS from Burkholderia cepacia, have been used to perform enantioselective hydrolysis of diol derivatives, highlighting the versatility of enzymatic methods in producing optically active diols. researchgate.net

Table 1: Examples of Enzyme-Mediated Reactions Relevant to Diol Synthesis

Enzyme/Catalyst Organism/Source Substrate Type Product Type Key Finding
Epoxide Hydrolase Phaseolus vulgaris Racemic epoxides (R)-1,2-diols Enzyme regioselectivity can be engineered for enantioconvergent synthesis. rsc.org
Lipase PS Burkholderia cepacia Racemic 2-acetoxyhexyl tosylate Optically active 1,2-diol monotosylates Excellent enantioselectivity in hydrolysis for preparing chiral diols. researchgate.net

Microbial Metabolic Pathways: Formation and Conversion within Microorganisms

Several microorganisms are capable of metabolizing short-chain alkenes like isoprene, often utilizing them as a source of carbon and energy. These metabolic pathways are a direct source for the formation of this compound.

A notable example is the wild-type strain of Pseudomonas putida ML 2, which has been shown to convert isoprene into (±)-2-methylbut-3-ene-1,2-diol. lookchem.com This biotransformation is carried out in a phosphate (B84403) buffer, indicating an enzymatic process under physiological conditions. lookchem.com

The bacterium Mycobacterium sp. strain ELW1, which can grow on 2-methylpropene (isobutylene), provides a well-characterized model for the metabolism of branched alkenes. nih.gov In this strain, the metabolic pathway begins with the oxidation of the alkene by a monooxygenase enzyme to form an epoxide intermediate (e.g., 1,2-epoxy-2-methylpropane from 2-methylpropene). nih.gov This reactive epoxide is then detoxified and converted by an epoxide hydrolase into the corresponding diol (2-methyl-1,2-propanediol). nih.gov A similar pathway is proposed for isoprene metabolism in related bacteria, where isoprene is first oxidized to 1,2-epoxy-2-methyl-3-butene, which is then hydrolyzed to this compound. nih.gov

These microbial systems represent natural factories for the production of specific diols, driven by the need to assimilate carbon from environmental sources.

Investigation of Metabolic Intermediates and Enzyme Substrate Specificity

Understanding the metabolic pathways for diol formation requires detailed investigation of the intermediates and the enzymes involved. The primary intermediate in the microbial formation of this compound from isoprene is its corresponding epoxide, 1,2-epoxy-2-methyl-3-butene. nih.gov

The enzymes central to this transformation exhibit significant substrate specificity and regioselectivity.

Monooxygenases : These enzymes initiate the pathway by activating molecular oxygen and incorporating one atom into the substrate, creating an epoxide. The specificity of the monooxygenase determines which double bond of a diene like isoprene is epoxidized.

Epoxide Hydrolases : These enzymes show stereo- and regioselectivity in their attack on the epoxide ring. The nucleophilic attack by water can occur at either of the two carbon atoms of the epoxide ring, and the stereochemical outcome (inversion of configuration) is tightly controlled by the enzyme's active site. rsc.org

Studies on related diols, such as but-3-ene-1,2-diol, have provided insights into enzyme-substrate interactions. This diol acts as a competitive inhibitor for coenzyme B12-dependent glycerol (B35011) dehydratase, demonstrating how the specific structure of a diol can interact with an enzyme's active site. nih.gov The characterization of such interactions is crucial for understanding enzyme mechanisms and for designing inhibitors or novel substrates. nih.gov

Table 2: Key Enzymes and Intermediates in Branched-Alkene Metabolism

Organism Initial Substrate Key Enzyme(s) Metabolic Intermediate Final Diol Product
Pseudomonas putida ML 2 Isoprene Monooxygenase, Epoxide Hydrolase 1,2-epoxy-2-methyl-3-butene (±)-2-Methylbut-3-ene-1,2-diol lookchem.com

Design and Engineering of Novel Biochemical Pathways for Diol Production

The insights gained from natural metabolic pathways are being used to design and engineer novel biochemical routes for the production of valuable diols. Metabolic engineering of microorganisms like Escherichia coli and yeast offers a powerful platform for sustainable chemical production from renewable feedstocks like glucose. nih.gov

While pathways for this compound are not yet fully optimized in engineered hosts, the strategies applied for other diols provide a clear blueprint. These strategies include:

Overexpression of Pathway Genes : Introducing and overexpressing genes for key enzymes, such as monooxygenases and epoxide hydrolases, can channel metabolic flux towards the desired diol. nih.gov

Elimination of Competing Pathways : Deleting genes for enzymes that divert intermediates into competing pathways (e.g., those leading to ethanol (B145695) or organic acids) can significantly increase the yield of the target product. nih.gov

Cofactor Engineering : Balancing the cellular supply of reducing equivalents like NAD(P)H is essential, as many enzymatic steps in biosynthetic pathways are redox reactions. nih.gov

Protein Engineering : The performance of key enzymes can be improved through directed evolution or rational design. For example, the activity and regioselectivity of an epoxide hydrolase from Phaseolus vulgaris were significantly enhanced by reshaping its substrate tunnels, leading to more efficient production of specific (R)-1,2-diols. rsc.org

By applying these metabolic and protein engineering principles, it is feasible to develop robust microbial strains for the high-yield production of this compound from simple sugars, providing a sustainable alternative to petroleum-based synthesis.

Q & A

Q. What are the established synthetic routes for 2-Methylbut-3-ene-1,2-diol in laboratory settings?

  • Methodological Answer: this compound can be synthesized via hydroxylation of precursor alkenes or diastereoselective epoxide ring-opening reactions. For example, gas-phase photooxidation of isoprene derivatives has been shown to yield this compound under controlled atmospheric conditions. Lab-scale synthesis often employs stereospecific catalysts (e.g., acid or base-mediated systems) to optimize regioselectivity. Purification typically involves column chromatography or distillation, with structural confirmation via NMR and FTIR .

Q. How can spectroscopic and computational methods characterize this compound’s molecular properties?

  • Methodological Answer: Dipole moment (μ) and polarizability (α) values are critical for computational modeling. For this compound, μ = ~2.47–2.71 D and α = ~7.52–8.98 ų, derived from density functional theory (DFT) calculations. These parameters inform solvent interactions and reaction kinetics. Experimental validation combines rotational spectroscopy and gas-phase photoionization mass spectrometry to resolve structural isomers .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer: Key properties include boiling point (98–140°C range for analogous diols), density (~0.824–0.84 g/cm³), and solubility in polar solvents (e.g., water, ethanol). These parameters guide solvent selection, reaction temperature, and purification strategies. Computational tools like COSMO-RS predict solvation behavior, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. What safety protocols are recommended for handling this compound in research laboratories?

  • Methodological Answer: Use fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation. Storage under inert gas (e.g., N₂) prevents oxidation. Spill management requires neutralization with non-combustible absorbents (e.g., vermiculite). Toxicity data for analogous diols (e.g., 3-butene-1,2-diol) suggest limited genotoxicity but warrant precautions for chronic exposure .

Q. How is this compound quantified in complex mixtures (e.g., environmental samples)?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for aqueous matrices. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-diols) improve accuracy. Detection limits typically range from 0.1–1.0 ng/mL .

Advanced Research Questions

Q. What atmospheric chemical mechanisms lead to the formation of this compound?

  • Methodological Answer: In the gas phase, isoprene photooxidation generates intermediates like β-IEPOX and δ-IEPOX, which undergo hydrolysis to form this compound. Global modeling (e.g., GEOS-Chem) estimates annual fluxes of ~0.5–1.2 TgC·yr⁻¹. Competing pathways involve OH radical-initiated oxidation and heterogeneous aerosol-phase reactions, validated via chamber studies and quantum mechanical simulations .

Q. How does stereochemistry influence this compound’s reactivity in oxidation reactions?

  • Methodological Answer: Cis/trans isomerism affects oxidation kinetics. For example, cis-2-Methylbut-3-ene-1,2-diol reacts faster with ozone (k = ~1.2 × 10⁻¹⁷ cm³·molecule⁻¹·s⁻¹) due to favorable orbital overlap. Stereochemical analysis via circular dichroism (CD) and chiral GC columns resolves enantiomers. Reaction trajectories are modeled using transition state theory (TST) .

Q. What computational approaches model the environmental fate of this compound?

  • Methodological Answer: Molecular dynamics (MD) simulations predict partitioning between air, water, and organic aerosols. The USEPA EPI Suite estimates a log Kow of ~0.5, indicating high hydrophilicity. Atmospheric lifetime (~3–6 hours) is derived from OH radical reaction rates (kOH = ~8 × 10⁻¹¹ cm³·molecule⁻¹·s⁻¹). Global scale models integrate these parameters to assess tropospheric persistence .

Q. What are the metabolic pathways and toxicological implications of this compound in biological systems?

  • Methodological Answer: In vivo studies on analogous diols (e.g., 3-butene-1,2-diol) reveal hepatic oxidation to ketones (e.g., hydroxymethylvinyl ketone), which form DNA adducts. Mercapturic acid conjugates in urine serve as biomarkers. Genotoxicity assays (e.g., Ames test) and transcriptomic profiling (RNA-seq) identify oxidative stress pathways. Dose-response modeling using benchmark dose (BMD) software quantifies risk thresholds .

Q. How do solvent effects and micellar catalysts influence the reaction kinetics of this compound?

  • Methodological Answer:
    Micellar systems (e.g., SDS or CTAB) enhance oxidation rates by stabilizing transition states. For chromic acid oxidation, rate constants increase by 2–3 orders of magnitude in micellar media. Solvent polarity (measured by Kamlet-Taft parameters) modulates activation energy (Ea). Kinetic profiling via UV-Vis spectroscopy and stopped-flow techniques quantifies micellar catalysis efficiency .

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